Cuprous Oxide

Catalog No.
S601060
CAS No.
1317-39-1
M.F
Cu2O
Cu2H2O
M. Wt
143.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cuprous Oxide

CAS Number

1317-39-1

Product Name

Cuprous Oxide

IUPAC Name

copper(1+);oxygen(2-)

Molecular Formula

Cu2O
Cu2H2O

Molecular Weight

143.09 g/mol

InChI

InChI=1S/2Cu.O/q2*+1;-2

InChI Key

KRFJLUBVMFXRPN-UHFFFAOYSA-N

SMILES

[O-2].[Cu+].[Cu+]

solubility

Solubility in water: none

Synonyms

copper oxide (Cu2O), Copper(I) oxide, cuprous oxide, Perenox

Canonical SMILES

[O-2].[Cu+].[Cu+]

The exact mass of the compound Copper (I) oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83538. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Copper - Supplementary Records. It belongs to the ontological category of copper oxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cuprous Oxide (Cu2O, CAS: 1317-39-1) is a p-type semiconductor and transition metal oxide characterized by a direct bandgap of approximately 2.1 eV and a highly reducing conduction band edge (-1.0 V vs. NHE at pH 0). In industrial and laboratory procurement, it is primarily valued for its mixed-valence redox capabilities, controlled aqueous solubility, and specific behavior as an electrocatalytic precursor. Unlike fully oxidized cupric compounds or pure metallic copper, Cu2O provides a highly effective balance of visible-light absorption and thermodynamic driving force, making it a critical baseline material for advanced photocatalysis, electrochemical CO2 reduction, and controlled-release marine biocides [1].

Generic substitution of Cuprous Oxide (Cu2O) with Cupric Oxide (CuO) or bulk metallic copper fails across multiple high-value applications due to fundamental differences in electronic structure and oxidation state stability. In photocatalytic workflows, substituting Cu2O with CuO results in a loss of reducing power; CuO's narrower bandgap (~1.2–1.5 eV) and lower conduction band minimum cannot efficiently drive multi-electron CO2 reduction, leading to rapid electron-hole recombination. In electrochemical synthesis, replacing Cu2O precursors with bulk polycrystalline copper drastically shifts product selectivity away from valuable C2+ hydrocarbons (like ethylene) toward hydrogen and methane, as bulk copper lacks the critical Cu0/Cu+ interfacial sites generated during the in-situ reduction of Cu2O. Furthermore, in coating formulations, substituting Cu2O with highly soluble copper(II) salts causes premature biocide exhaustion, failing to provide the steady, long-term leaching required for marine antifouling [1].

Photocatalytic Driving Force: Conduction Band Edge Advantage

For solar-driven CO2 reduction, the thermodynamic driving force is dictated by the conduction band edge. Cu2O features a highly reducing conduction band edge at approximately -1.0 V vs. NHE (at pH 0) and a direct bandgap of 2.1 eV, which supports visible light absorption and multi-electron transfer. In contrast, CuO has a narrower bandgap (~1.2-1.5 eV) and a significantly lower conduction band minimum, which reduces its ability to activate CO2 and increases electron-hole recombination rates [1].

Evidence DimensionConduction band edge and bandgap
Target Compound DataCu2O (Bandgap ~2.1 eV, ECB ~ -1.0 V vs NHE)
Comparator Or BaselineCuO (Bandgap ~1.2-1.5 eV, lower ECB)
Quantified DifferenceCu2O provides a ~0.6-0.9 eV wider bandgap with a strictly more negative conduction band edge, enabling spontaneous CO2 reduction that CuO cannot thermodynamically support alone.
ConditionsAqueous photocatalytic CO2 reduction under visible light illumination.

Buyers designing standalone photocatalytic reactors must procure Cu2O over CuO to ensure the material has sufficient reducing potential to convert CO2 into methanol or carbon monoxide.

Electrocatalytic Precursor Suitability: C2+ Hydrocarbon Selectivity

When used as an electrocatalyst precursor, Cu2O undergoes in-situ electrochemical fragmentation to form densely packed, mixed-valence Cu0/Cu+ nanoparticles. This morphology heavily suppresses hydrogen evolution and methane production in favor of C-C coupling. Studies show that Cu2O-derived catalysts achieve an ethylene-to-methane (C2H4/CH4) ratio of approximately 60, with Faradaic efficiencies for ethylene reaching 38-57%. Conversely, bulk polycrystalline copper foil exhibits a C2H4/CH4 ratio of just 0.2, predominantly yielding hydrogen and single-carbon products[1].

Evidence DimensionEthylene-to-methane (C2H4/CH4) product ratio
Target Compound DataCu2O-derived nanoparticles (Ratio ~60, C2H4 FE up to 57%)
Comparator Or BaselineBulk polycrystalline Cu foil (Ratio ~0.2, C2H4 FE < 5%)
Quantified DifferenceCu2O precursors yield a 300-fold higher C2H4/CH4 selectivity ratio compared to standard bulk copper electrodes.
ConditionsElectrochemical CO2 reduction in aqueous bicarbonate electrolyte at applied cathodic potentials.

For industrial procurement targeting C2+ chemical synthesis from CO2, starting with Cu2O rather than pure copper metal is mandatory to achieve commercially viable ethylene selectivity.

Formulation Compatibility: Controlled Biocide Leaching Rates

In marine coating formulations, the biocide must maintain a minimum leaching rate of 10 µg/cm2/day to prevent biofouling without depleting too rapidly. Cu2O possesses a moderately low solubility that naturally regulates this release, maintaining steady leaching rates (e.g., 18-20 µg/cm2/day in standard matrices) over multi-year deployments. Highly soluble alternatives, such as cupric chloride or cupric sulfate, exhibit massive initial release spikes followed by rapid depletion, causing premature coating failure and unacceptable environmental toxicity spikes[1].

Evidence DimensionSteady-state biocide leaching rate and matrix longevity
Target Compound DataCu2O (Steady release at 10-20 µg/cm2/day, multi-year lifespan)
Comparator Or BaselineSoluble Cu(II) salts like CuSO4 (Rapid initial dissolution, premature exhaustion)
Quantified DifferenceCu2O sustains the critical >10 µg/cm2/day threshold for months to years, whereas highly soluble salts exhaust the active compound fraction in a fraction of the time.
ConditionsStatic and dynamic marine immersion testing of polymer-matrix antifouling paints.

Paint and coating manufacturers must select Cu2O to pass regulatory environmental standards while guaranteeing long-term antifouling performance.

Precursor for Electrochemical CO2-to-Ethylene Conversion

Directly following from its specific in-situ fragmentation into Cu0/Cu+ interfaces, Cu2O is the preferred procurement choice for fabricating gas-diffusion electrodes in CO2 electrolyzers. It ensures high Faradaic efficiency for C2+ products (like ethylene and ethanol) while suppressing unwanted hydrogen evolution, a performance metric unattainable with bulk copper foils [1].

Visible-Light Photocatalyst for Solar Fuels

Leveraging its 2.1 eV direct bandgap and highly negative conduction band edge, Cu2O is utilized as a primary light absorber and reduction catalyst in solar-driven water splitting and CO2 reduction to methanol. It is specifically selected over CuO when the system requires a strong thermodynamic driving force without the need for complex external biasing[2].

Active Biocide in Long-Life Marine Antifouling Coatings

Due to its controlled, moderate leaching rate, Cu2O is the industry standard for self-polishing and ablative marine antifouling paints. It provides a steady release of Cu(I) ions that prevents the settlement of marine organisms over extended periods, avoiding the rapid matrix exhaustion seen with highly soluble copper salts [3].

Physical Description

DryPowder; Liquid
YELLOW, RED OR BROWN CRYSTALLINE POWDER.

Density

Relative density (water = 1): 6.0

Melting Point

1232 °C

UNII

T8BEA5064F

GHS Hazard Statements

Aggregated GHS information provided by 779 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.32%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (39.02%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (40.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.55%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

1317-39-1

Methods of Manufacturing

Prepared commercially by furnace reduction of mixtures of copper oxides with copper; by decomp of copper ammonium carbonate; by treatment of cupric hydroxide with sulfur dioxide; or by electrolysis of an aq soln of sodium chloride between copper electrodes.
By precipitation of copper salts by alkalies in the presence of reducing agents.
(1) Oxidation of finely divided copper. (2) Addition of bases to cuprous chloride. (3) Action of glucose on cupric hydroxide.
Copper (thermal oxidation); copper + ammonia + ammonium sulphate (ammonium sulphate oxidation process); copper + ammonia + ammonium carbonate (ammonium carbonate distillation process)
For more Methods of Manufacturing (Complete) data for COPPER (I) OXIDE (6 total), please visit the HSDB record page.

Storage Conditions

HANDLE WITHOUT SPILLAGE & STORE IN DRY, COOL PLACE.

Stability Shelf Life

STABLE; LIABLE TO OXIDATION TO CUPRIC OXIDE AND TO CONVERSION TO A CARBONATE ON EXPOSURE TO MOIST AIR.
STABLE IN DRY AIR.

Dates

Last modified: 04-14-2024

Explore Compound Types